molecular formula C15H25BN2O3 B15062981 N-Methyl-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine CAS No. 1346697-32-2

N-Methyl-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine

Cat. No.: B15062981
CAS No.: 1346697-32-2
M. Wt: 292.18 g/mol
InChI Key: ZIRZLQFVFXXFEA-UHFFFAOYSA-N
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Description

N-Methyl-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine is a complex organic compound that features a boron-containing dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine typically involves the coupling of a pyridine derivative with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between the pyridine and the boron-containing dioxaborolane .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions would include the use of palladium catalysts, appropriate solvents, and controlled temperatures to ensure efficient coupling .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different boronic acid derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-Methyl-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.

    Medicine: Research is ongoing into its use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of N-Methyl-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine involves its interaction with molecular targets through its boron-containing group. This interaction can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine is unique due to its specific structure, which combines a pyridine ring with a boron-containing dioxaborolane group. This unique combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .

Properties

CAS No.

1346697-32-2

Molecular Formula

C15H25BN2O3

Molecular Weight

292.18 g/mol

IUPAC Name

N-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropan-1-amine

InChI

InChI=1S/C15H25BN2O3/c1-14(2)15(3,4)21-16(20-14)12-7-9-18-13(11-12)19-10-6-8-17-5/h7,9,11,17H,6,8,10H2,1-5H3

InChI Key

ZIRZLQFVFXXFEA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCCCNC

Origin of Product

United States

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